molecular formula C18H21N5O B14953085 N-[2-(1H-imidazol-4-yl)ethyl]-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide

N-[2-(1H-imidazol-4-yl)ethyl]-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B14953085
M. Wt: 323.4 g/mol
InChI Key: VHMARZZZLCUCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-imidazol-4-yl)ethyl]-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide is a pyrazole-based compound featuring a carboxamide functional group linked to a 2-(1H-imidazol-4-yl)ethyl side chain. The pyrazole core is substituted with a phenyl group at position 1 and an isopropyl group at position 3, contributing to its steric and electronic properties.

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C18H21N5O/c1-13(2)16-10-17(23(22-16)15-6-4-3-5-7-15)18(24)20-9-8-14-11-19-12-21-14/h3-7,10-13H,8-9H2,1-2H3,(H,19,21)(H,20,24)

InChI Key

VHMARZZZLCUCNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NCCC2=CN=CN2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Structural Overview and Key Properties

The molecular architecture of N-[2-(1H-imidazol-4-yl)ethyl]-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide comprises a pyrazole core substituted with phenyl and isopropyl groups at positions 1 and 3, respectively, and a carboxamide side chain linked to an imidazole moiety. Its molecular formula is C₁₈H₂₁N₅O , with a molecular weight of 323.4 g/mol . The IUPAC name and SMILES notation further clarify its connectivity:

Property Value
IUPAC Name This compound
Canonical SMILES CC(C)C1=NN(C(=C1)C(=O)NCCC2=CN=CN2)C3=CC=CC=C3
InChI Key VHMARZZZLCUCNX-UHFFFAOYSA-N

The pyrazole and imidazole rings contribute to its potential as a kinase inhibitor or receptor modulator, though its exact pharmacological profile remains under investigation.

Synthetic Routes for this compound

Cyclization-Based Synthesis

The most industrially viable method involves cyclization reactions to construct the pyrazole ring, followed by functionalization with the imidazole-ethyl-carboxamide side chain. A patented approach for analogous pyrazole derivatives (e.g., 3-[5-Amino-4-(3-Cyanobenzoyl)-Pyrazol-1-yl]-N-Cyclopropyl-4-Methylbenzamide) provides a foundational framework.

Step 1: Formation of the Pyrazole Core
  • Starting Materials :

    • A trialkyl orthoformate (e.g., triethyl orthoformate) reacts with a β-ketonitrile derivative to form an alkoxymethylidene intermediate (Formula A).
    • Example:
      $$
      \text{β-ketonitrile} + \text{HC(OR)₃} \rightarrow \text{Alkoxymethylidene intermediate (Formula A)}
      $$
    • This step avoids hazardous by-products like aniline, enhancing safety.
  • Cyclization with Hydrazine Derivatives :

    • The alkoxymethylidene intermediate undergoes cyclization with a hydrazine derivative (e.g., 3-hydrazino-4-methylbenzoic acid) in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures (105°C).
    • Example Reaction:
      $$
      \text{Formula A} + \text{Hydrazine derivative} \rightarrow \text{Pyrazole intermediate} + \text{Alcohol by-product}
      $$
    • Key Advantage : Ethanol, a benign by-product, facilitates purification.
Step 2: Introduction of the Imidazole-Ethyl-Carboxamide Side Chain
  • Carboxamide Formation :

    • The pyrazole intermediate reacts with 1H-imidazole-4-ethylamine via a coupling agent (e.g., 1,1′-carbonyldiimidazole) in DMSO at 40°C.
    • Example:
      $$
      \text{Pyrazole-5-carboxylic acid} + \text{1H-imidazole-4-ethylamine} \xrightarrow{\text{CDI}} \text{Target compound}
      $$
    • Note : CDI activates the carboxylic acid for nucleophilic attack by the amine.
  • Purification :

    • The crude product is isolated via filtration, washed sequentially with water and methanol, and dried under vacuum.

Alternative Condensation Approaches

While less common, condensation reactions between pre-formed pyrazole and imidazole fragments offer modularity:

  • Fragment Coupling :
    • A 3-isopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid derivative is condensed with 2-(1H-imidazol-4-yl)ethylamine using DCC (N,N′-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
    • Solvents: Dichloromethane or tetrahydrofuran.
    • Limitation : Lower yields (~60%) compared to cyclization methods.

Optimization Strategies for Industrial-Scale Production

Solvent and Temperature Control

  • Dimethyl sulfoxide (DMSO) is preferred for cyclization due to its high polarity and ability to stabilize intermediates.
  • Exothermic Management : Gradual reagent addition and temperature ramping (e.g., 105°C → 60°C) prevent runaway reactions.

By-Product Mitigation

  • Triethyl orthoformate generates ethanol instead of toxic aniline, aligning with green chemistry principles.
  • In Situ Quenching : Water addition post-reaction precipitates the product while dissolving impurities.

Characterization and Quality Control

  • Spectroscopic Analysis :

    • ¹H NMR : Peaks at δ 1.3 (isopropyl CH₃), δ 7.2–7.8 (phenyl and imidazole aromatics).
    • LC-MS : Molecular ion peak at m/z 323.4 [M+H]⁺.
  • Purity Assessment :

    • HPLC : >98% purity achieved via recrystallization from methanol/water.

Industrial-Scale Production Protocols

A scaled-up synthesis adapted from patent methodologies involves:

  • Reaction Vessels :

    • 500 L jacketed reactors with overhead stirrers and condensers.
  • Batch Process :

    • Cyclization at 105°C for 2 hours, followed by cooling to 20°C over 4 hours.
    • Annual production capacity: ~1,000 kg/year.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the rings .

Scientific Research Applications

N-[2-(1H-imidazol-4-yl)ethyl]-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that contributes to its potential biological activities and chemical reactivity. The compound features a pyrazole ring substituted with a phenyl group and an isopropyl group, along with an imidazole moiety linked through an ethyl chain. Its molecular formula is C19H22N6OC_{19}H_{22}N_6O, with a molecular weight of approximately 352.43 g/mol. The SMILES notation for this compound is CC(C)C1=NN(C(=C1)C(=O)NC2=NC3=CC=CC=C3N2)C4=CC=CC=C4.

Potential Applications

Research indicates that this compound exhibits significant biological activity and has been studied for its potential as:

  • A pharmaceutical agent
  • A chemical probe in biological studies
  • A building block in synthesizing more complex molecules

The compound's hydrophobic isopropyl and phenyl groups enhance membrane permeability, potentially improving its bioavailability compared to similar compounds.

Compound variations

Compound NameStructural FeaturesUnique Properties
N-(1H-benzo[d]imidazol-2-yl)-3-isopropyl-1-pheny-Contains benzimidazoleEnhanced hydrophobicity
4-bromo-N-(2-methylphenyl)-pyrazoleBromo-substituted pyrazoleDifferent halogen effects
3-(pyridinyl)-pyrazole derivativesPyridine ring substitutionVarying electronic properties
N-[2-(1H-imidazol-4-yl)ethyl]-3-isopropyl-1-pheny-Specific combination of functional groupsDistinct chemical and biological properties

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The pyrazole ring can interact with various receptors and proteins, modulating their functions. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Functional and Potential Application Insights

  • Imidazole Role : The imidazole ring in the target compound and analogs (e.g., Compound 1f) may facilitate hydrogen bonding or metal coordination, critical for biological activity or material properties. For instance, Compound 1f’s imidazole participates in enzyme-catalyzed DNA synthesis, demonstrating the moiety’s adaptability .
  • Functional Group Impact: Carboxamide vs. Bulky Substituents: The isopropyl group on the pyrazole may hinder rotational freedom compared to Compound 2’s methoxyphenyl, affecting conformational stability.

Biological Activity

N-[2-(1H-imidazol-4-yl)ethyl]-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that this compound exhibits significant inhibition against various biological targets, particularly kinases involved in cancer progression:

  • JAK2/3 and Aurora A/B Kinases : A study found that derivatives similar to this compound showed potent inhibitory effects on JAK2/3 and Aurora A/B kinases, with IC50 values ranging from 0.008 to 2.52 μM. Specifically, some derivatives demonstrated moderate inhibition against these kinases, suggesting potential for cancer therapy .

Biological Activities

The compound has been evaluated for several biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that this compound can induce cytotoxicity in human cancer cell lines such as K562 (chronic myeloid leukemia) and HCT116 (colon cancer). The antiproliferative effects were attributed to the down-regulation of key signaling pathways, including STAT3 and STAT5 .
    • Cell cycle analysis indicated that treatment with the compound leads to G2 phase arrest in cancer cells, which is crucial for inhibiting cell proliferation.
  • Anti-inflammatory Properties :
    • Pyrazole derivatives have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines like TNF-α and IL-6. This suggests that this compound may also possess similar properties .

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives, including this compound:

StudyFindings
Study 1 Investigated the inhibition of JAK2/3 and Aurora A/B kinases; compounds showed IC50 values indicating strong inhibitory effects.
Study 2 Evaluated the cytotoxicity against K562 and HCT116 cells; demonstrated significant antiproliferative activity.
Study 3 Assessed anti-inflammatory properties; compounds exhibited inhibition of TNF-α and IL-6 production.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-[2-(1H-imidazol-4-yl)ethyl]-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide, and how is structural purity ensured?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with condensation reactions of substituted pyrazole precursors and imidazole derivatives. For example, pyrazole cores are functionalized via nucleophilic substitution or coupling reactions, followed by purification via column chromatography. Structural validation relies on spectroscopic techniques:

  • 1H/13C NMR : Confirms proton and carbon environments (e.g., phenyl, isopropyl, and imidazole substituents) .
  • IR Spectroscopy : Identifies key functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹) .
  • Elemental Analysis : Validates empirical formula accuracy (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. Which in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer : Target-specific assays (e.g., enzyme inhibition or receptor binding) are prioritized. For pyrazole-imidazole hybrids:

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ kits to measure ATP-competitive binding .
  • Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations in model cell lines (e.g., HEK-293) .
  • Cytotoxicity Profiling : MTT assays in cancer/normal cell lines to assess selectivity .

Advanced Research Questions

Q. How can computational modeling improve the design of pyrazole-imidazole hybrids with enhanced bioactivity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Optimize reaction pathways (e.g., transition state analysis for imidazole alkylation) .
  • Molecular Docking : Predict binding poses with target proteins (e.g., COX-2 or kinases) using AutoDock Vina .
  • Machine Learning : Train models on existing SAR data to prioritize substituents (e.g., meta-chlorophenyl vs. para-fluorophenyl) for synthesis .

Q. How do structural modifications (e.g., substituent position) resolve contradictions in biological activity data?

  • Methodological Answer :

  • Comparative SAR Studies : Replace the 3-isopropyl group with bulkier tert-butyl or electron-withdrawing CF₃ groups to assess steric/electronic effects .
  • Metabolic Stability Testing : Incubate analogs with liver microsomes to correlate lipophilicity (logP) with half-life discrepancies .
  • Crystallography : Resolve conflicting binding data by solving co-crystal structures of analogs with target proteins .

Q. What strategies mitigate low yields in the final coupling step of pyrazole-imidazole hybrids?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for Buchwald-Hartwig coupling efficiency .
  • Solvent Optimization : Compare DMF (polar aprotic) vs. THF (low dielectric) to reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h while maintaining >80% yield .

Data Contradiction Analysis

Q. Why do some analogs show high in vitro potency but poor in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure oral bioavailability and plasma protein binding to identify absorption limitations .
  • Metabolite Identification : Use HPLC-HRMS to detect rapid glucuronidation of the imidazole moiety .
  • Tissue Distribution Studies : Radiolabel the compound and track accumulation in target organs (e.g., liver vs. tumor) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.